(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene
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Overview
Description
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene is a sesquiterpene isocyanide compound isolated from the marine sponge Stylotella sp. It is a relatively rare class of natural products known for its cytotoxic, antibiotic, and antifeedant properties .
Preparation Methods
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene is typically isolated from the marine sponge Stylotella sp. The sponge is freeze-dried and continuously extracted with methylene chloride. The crude extract is then subjected to silica gel chromatography, yielding stylotelline as an oil . The yield is approximately 0.16% of the sponge’s dry weight .
Chemical Reactions Analysis
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert stylotelline into different reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include methanol, hydrochloric acid, and other standard organic solvents and catalysts . Major products formed from these reactions include oxidized and reduced derivatives of stylotelline, as well as substituted compounds .
Scientific Research Applications
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene has several scientific research applications, including:
Chemistry: this compound is used in the study of sesquiterpene isocyanides and their chemical properties.
Biology: this compound’s cytotoxic properties make it a valuable compound for studying cell biology and cancer research.
Medicine: this compound’s antibiotic properties are of interest in the development of new antimicrobial agents.
Industry: This compound’s unique chemical structure and properties make it a potential candidate for various industrial applications, including the development of new materials and chemicals
Mechanism of Action
The mechanism by which stylotelline exerts its effects involves its interaction with cellular targets and pathways. (1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene’s cytotoxic properties are believed to be due to its ability to interfere with cellular processes, leading to cell death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene is unique among sesquiterpene isocyanides due to its specific chemical structure and properties. Similar compounds include other sesquiterpene isocyanides isolated from marine sponges, such as stylissamide A and stylissoside A . These compounds share some structural similarities with stylotelline but differ in their specific chemical properties and biological activities.
Properties
CAS No. |
108648-45-9 |
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Molecular Formula |
C16H25N |
Molecular Weight |
231.383 |
IUPAC Name |
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C16H25N/c1-5-7-14-9-11-15(3)10-6-8-13(2)16(15,12-14)17-4/h12-13H,5-11H2,1-3H3/t13-,15-,16-/m1/s1 |
InChI Key |
FJRCDFUABIVCCI-FVQBIDKESA-N |
SMILES |
CCCC1=CC2(C(CCCC2(CC1)C)C)[N+]#[C-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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